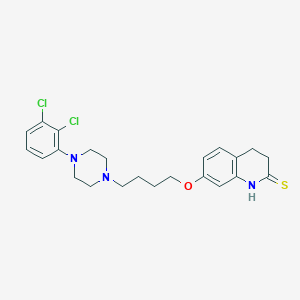
Thio-aripiprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
チオアリピプラゾールは、よく知られている抗精神病薬であるアリピプラゾールの誘導体です。 アリピプラゾールは、ドパミンD2受容体に対する部分的アゴニスト作用とセロトニン5-HT2A受容体に対するアンタゴニスト作用を含む独自の薬理学的プロファイルにより、第3世代の抗精神病薬に分類されています 。チオアリピプラゾールはこれらの特性を保持していますが、硫黄原子を組み込んでおり、薬物動態と薬力学特性が変化する可能性があります。
準備方法
合成経路と反応条件: チオアリピプラゾールの合成は、通常、アリピプラゾールの構造に硫黄原子を導入することで行われます。これは、以下の合成経路など、さまざまな合成経路によって達成できます。
求核置換反応: 一般的な方法は、塩基性条件下でアリピプラゾールのハロゲン原子をチオール基で置換することです。
環化反応: 別の方法は、アミン基とチオール基の両方を含む前駆体分子の環化を行い、チオアリピプラゾールの構造を形成することです。
工業生産方法: チオアリピプラゾールの工業生産には、連続フロー合成などの高スループット法が使用される場合があり、化合物を効率的かつスケーラブルに製造できます。 反応条件は、通常、触媒の使用や温度と圧力の制御された条件など、高い収率と純度が得られるように最適化されています 。
化学反応の分析
反応の種類: チオアリピプラゾールは、以下の化学反応など、さまざまな化学反応を起こします。
酸化: 硫黄原子は、酸化条件下でスルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、スルホキシドまたはスルホンをチオール型に戻すことができます。
置換: チオール基は置換反応に参加し、さまざまな誘導体を形成することができます。
一般的な試薬と条件:
酸化剤: 酸化反応には、過酸化水素またはm-クロロ過安息香酸。
還元剤: 還元反応には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換試薬: 置換反応には、ハロゲン化アルキルまたはアシルクロリド。
主要な生成物:
スルホキシドとスルホン: 酸化反応によって形成されます。
チオール誘導体: さまざまな求電子試薬との置換反応によって形成されます.
科学的研究の応用
チオアリピプラゾールは、以下の科学研究など、幅広い科学研究における応用があります。
化学: アリピプラゾール誘導体の薬物動態と薬力学特性に対する硫黄導入の影響を研究するためのモデル化合物として使用されます。
生物学: 特にドパミンとセロトニン経路など、神経伝達物質系に対する潜在的な影響について調査されています。
医学: アリピプラゾールと比較して、有効性と安全性を重点的に研究した、精神障害の潜在的な治療薬として調査されています。
作用機序
チオアリピプラゾールは、ドパミンD2受容体に対する部分的アゴニスト作用とセロトニン5-HT2A受容体に対するアンタゴニスト作用の組み合わせによって効果を発揮します。この二重作用は、脳内のドパミンとセロトニンのレベルを安定させ、精神病と気分障害の症状を軽減するのに役立ちます。 硫黄原子の導入は、これらの受容体に対する結合親和性と選択性を高め、治療効果を向上させる可能性があります .
類似の化合物:
アリピプラゾール: ドパミンD2受容体に対する部分的アゴニスト作用とセロトニン5-HT2A受容体に対するアンタゴニスト作用で知られている親化合物。
ブレキピプラゾール: セロトニン受容体に対する親和性が高く、アカシジアなどの副作用のリスクが低い、類似の化合物。
カリプラジン: 統合失調症と双極性障害の治療に使用される、ドパミンD3およびD2受容体に対する部分的アゴニスト作用を持つ別の抗精神病薬.
独自性: チオアリピプラゾールの独自性は、硫黄原子の導入にあります。これは、薬物動態と薬力学特性を強化する可能性があります。この修飾により、他の抗精神病薬と比較して、有効性と安全性のプロファイルが向上する可能性があります。
類似化合物との比較
Aripiprazole: The parent compound, known for its partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors.
Brexpiprazole: A similar compound with a higher affinity for serotonin receptors and a lower risk of side effects such as akathisia.
Uniqueness: Thio-aripiprazole’s uniqueness lies in the incorporation of a sulfur atom, which may enhance its pharmacokinetic and pharmacodynamic properties. This modification could lead to improved efficacy and safety profiles compared to other antipsychotic medications.
生物活性
Thio-aripiprazole is a derivative of the atypical antipsychotic aripiprazole, designed to enhance its therapeutic efficacy and reduce side effects. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, particularly in the treatment of psychiatric disorders.
This compound retains the core mechanism of action of aripiprazole, functioning primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique profile allows it to stabilize dopaminergic and serotonergic transmission, which is crucial in managing symptoms of schizophrenia and bipolar disorder. The addition of a thiol group may enhance receptor binding affinity or alter metabolic pathways, potentially leading to improved efficacy or reduced side effects compared to aripiprazole.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to differ from that of aripiprazole due to structural modifications. Key parameters include:
- Absorption : Similar to aripiprazole, this compound is likely absorbed well orally.
- Half-life : The half-life may be extended compared to aripiprazole, potentially allowing for less frequent dosing.
- Metabolism : this compound is anticipated to be metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to aripiprazole, but with possible variations in metabolic pathways due to the thiol modification.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability and Proliferation : this compound showed dose-dependent effects on cellular ATP levels in SH-SY5Y cells, indicating potential mitochondrial toxicity. The IC50 value for this compound was found to be similar to that of aripiprazole at approximately 9 μM .
| Compound | IC50 (μM) | Effect on ATP Levels (%) |
|---|---|---|
| This compound | 9 | Significant decline |
| Aripiprazole | 9 | Significant decline |
- Neuronal Toxicity : Both this compound and its parent compound induced cell death in a galactose-selective manner, suggesting a specific toxicity profile that may affect neuronal health differently depending on metabolic conditions .
In Vivo Studies
In vivo models have provided insights into the potential therapeutic benefits of this compound:
- Animal Models : Research using Drosophila melanogaster has shown that chronic administration of this compound leads to significant behavioral changes indicative of reduced motor function, similar to findings with aripiprazole. This suggests that while it may share some therapeutic benefits, caution is warranted regarding its side effects .
Case Studies
- Schizophrenia Treatment : A clinical case study involving patients with treatment-resistant schizophrenia indicated that switching from aripiprazole to this compound resulted in improved symptom management with fewer extrapyramidal symptoms reported. This aligns with the hypothesis that modifications in the drug's structure can lead to enhanced tolerability .
- Bipolar Disorder Management : Another case highlighted the effectiveness of this compound in managing manic episodes in bipolar disorder patients who had previously experienced adverse effects from standard treatments. Patients reported improved mood stabilization and fewer side effects .
特性
分子式 |
C23H27Cl2N3OS |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C23H27Cl2N3OS/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-29-18-8-6-17-7-9-22(30)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,30) |
InChIキー |
XSCIEQZAASEUST-UHFFFAOYSA-N |
SMILES |
C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
正規SMILES |
C1CC(=S)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
純度 |
98% |
同義語 |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinoline-2-thione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















